5-Bromo-3-ethynylpyrazin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

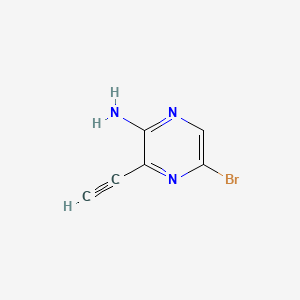

5-Bromo-3-ethynylpyrazin-2-amine is a chemical compound with the molecular formula C6H4BrN3 and a molecular weight of 198.02 g/mol It is characterized by the presence of a bromine atom at the 5th position, an ethynyl group at the 3rd position, and an amine group at the 2nd position on a pyrazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-ethynylpyrazin-2-amine typically involves the bromination of 3-ethynylpyrazin-2-amine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane (DCM) under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Bromo-3-ethynylpyrazin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Coupling Reactions: The ethynyl group can participate in coupling reactions like the Sonogashira coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or thiourea in polar solvents.

Coupling Reactions: Palladium catalysts and copper co-catalysts in the presence of bases like triethylamine.

Major Products:

Substitution Reactions: Products include various substituted pyrazines.

Coupling Reactions: Products include extended conjugated systems and heterocyclic compounds.

Wissenschaftliche Forschungsanwendungen

5-Bromo-3-ethynylpyrazin-2-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

Industry: Utilized in the development of advanced materials and as an intermediate in organic synthesis.

Wirkmechanismus

The mechanism of action of 5-Bromo-3-ethynylpyrazin-2-amine is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting key enzymes or binding to receptors involved in disease pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

- 5-Bromo-3-methylpyrazin-2-amine

- 5-Bromo-3-ethynylpyridine-2-amine

Comparison: 5-Bromo-3-ethynylpyrazin-2-amine is unique due to the presence of both a bromine atom and an ethynyl group on the pyrazine ring, which imparts distinct reactivity and potential biological activity compared to its analogs .

Biologische Aktivität

5-Bromo-3-ethynylpyrazin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

This compound has the molecular formula C6H4BrN3 and a molecular weight of 198.02 g/mol. The compound features a bromine atom and an ethynyl group on the pyrazine ring, which contribute to its unique reactivity and biological properties.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with specific molecular targets, potentially inhibiting key enzymes or binding to receptors involved in various disease pathways. Further research is necessary to clarify these interactions and their implications for therapeutic applications.

Antimicrobial and Anticancer Properties

Research indicates that this compound may possess antimicrobial and anticancer properties. It has been evaluated for its effects on various cancer cell lines, showing promise as a lead compound in drug discovery. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells has been documented in several studies .

Case Studies

- Antiviral Activity : In a study assessing antiviral activity against Dengue virus (DENV2) in human hepatoma cells (Huh7), compounds similar to this compound exhibited significant inhibition of viral replication. The half-maximal effective concentration (EC50) was determined through luciferase assays, indicating the compound's potential as an antiviral agent .

- Kinase Binding Assays : The compound has also been tested in LanthaScreen™ Eu Kinase Binding Assays, where it demonstrated binding affinity to specific kinases, suggesting its role as a kinase inhibitor. This property is particularly relevant for developing targeted cancer therapies .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Bromo-3-methylpyrazin-2-amine | Contains a methyl group instead of ethynyl | Antimicrobial properties noted |

| 5-Bromo-3-ethynylpyridine-2-amine | Pyridine ring instead of pyrazine | Potentially less effective against cancer |

| 5-Bromo-6-chloro-pyrazin-2-amines | Additional chlorine substituent | Enhanced reactivity in synthesis |

Synthesis Methods

The synthesis of this compound typically involves bromination processes using reagents such as N-bromosuccinimide (NBS). The ethynyl group can be introduced via coupling reactions like Sonogashira coupling, highlighting the compound's utility as a building block in organic synthesis .

Eigenschaften

IUPAC Name |

5-bromo-3-ethynylpyrazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c1-2-4-6(8)9-3-5(7)10-4/h1,3H,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSNRFVADJWPLOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC(=CN=C1N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70671903 |

Source

|

| Record name | 5-Bromo-3-ethynylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209289-08-6 |

Source

|

| Record name | 5-Bromo-3-ethynylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.